molecular formula C16H18N2O4 B2370543 [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 3-hydroxy-4-methylbenzoate CAS No. 1110816-42-6

[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 3-hydroxy-4-methylbenzoate

Cat. No.: B2370543
CAS No.: 1110816-42-6
M. Wt: 302.33
InChI Key: QOFAHBVVBXKSJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 3-hydroxy-4-methylbenzoate is a synthetic chemical compound offered for research purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. The molecular structure of this compound suggests its primary value as a versatile chemical building block in medicinal chemistry and drug discovery. The presence of both ester and amide functional groups, along with a cyanocyclopentyl moiety, makes it a potential intermediate for the synthesis of more complex molecules. Structurally similar compounds are frequently investigated for their potential to modulate biological targets. For instance, molecules containing cyanocycloalkyl groups have been explored in the development of inhibitors for various enzymes, including Janus kinases (JAK) and Protein Arginine Methyltransferases (PRMT5) . The 3-hydroxy-4-methylbenzoate component is a functionalized aromatic system that can be used to fine-tune the physicochemical properties of a candidate drug, such as its solubility and binding affinity. Researchers may utilize this compound in the design and synthesis of novel small molecules for probing biological pathways. Its structure offers several sites for chemical modification, allowing for the creation of a diverse library of analogs. Potential areas of investigation could include autoimmune diseases, inflammatory conditions, and oncology , given that related compounds have been studied in these fields . As with any research chemical, the specific biological activity and mechanism of action for this compound would require thorough investigation and validation in appropriate experimental models.

Properties

IUPAC Name

[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 3-hydroxy-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-11-4-5-12(8-13(11)19)15(21)22-9-14(20)18-16(10-17)6-2-3-7-16/h4-5,8,19H,2-3,6-7,9H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFAHBVVBXKSJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OCC(=O)NC2(CCCC2)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Ortho-Metalation Approach

4-Methylphenol undergoes lithiation at the 3-position using n-butyllithium in tetrahydrofuran (THF) at −78°C, followed by quenching with solid CO₂ to yield 3-hydroxy-4-methylbenzoic acid. This method achieves >80% regioselectivity but requires stringent anhydrous conditions.

Microbial Oxidation of p-Cymene

Pseudomonas putida strains selectively oxidize p-cymene (4-isopropyltoluene) to 3-hydroxy-4-methylbenzoic acid via dioxygenase-mediated pathways. Biocatalytic routes offer scalability (∼65% conversion) but necessitate downstream purification.

Protection Strategies for 3-Hydroxy Group

Methyl Ether Protection

Treatment with methyl iodide (2.2 eq) and potassium carbonate in dimethylformamide (DMF) at 60°C for 6 hours converts 3-hydroxy-4-methylbenzoic acid to its methyl ether derivative (93% yield). Deprotection employs boron tribromide (BBr₃) in dichloromethane at −20°C, restoring the hydroxyl group without ester cleavage.

tert-Butyldimethylsilyl (TBS) Protection

Silylation using TBSCl (1.1 eq) and imidazole in DMF affords the TBS-protected benzoic acid (89% yield). Fluoride-mediated deprotection (e.g., tetrabutylammonium fluoride) ensures mild conditions compatible with acid-sensitive functionalities.

Synthesis of 1-Cyanocyclopentylamine

Strecker Synthesis from Cyclopentanone

Cyclopentanone reacts with ammonium chloride and sodium cyanide in aqueous ethanol (pH 4–5) to form 1-aminocyclopentane-1-carbonitrile (62% yield). The α-aminonitrile intermediate is stabilized by the cyclopentane ring’s conformational rigidity.

Nitrile Reduction and Transamination

Hydrogenation of cyclopentane carbonitrile over Raney nickel (H₂, 50 atm, 120°C) yields cyclopentylamine, which undergoes reductive amination with formaldehyde and sodium cyanoborohydride to introduce the cyanomethyl group. This stepwise approach mitigates over-reduction but requires careful stoichiometric control.

Amide Bond Formation: Glycolic Acid Coupling

Carbodiimide-Mediated Coupling

1-Cyanocyclopentylamine (1.0 eq) reacts with glycolic acid (1.2 eq) in the presence of N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The reaction proceeds at 0°C to room temperature over 12 hours, yielding HOCH₂C(O)NH(1-cyanocyclopentyl) (78% yield).

Mixed Carbonate Activation

Glycolic acid is activated as its p-nitrophenyl carbonate ester (prepared with p-nitrophenyl chloroformate), enabling amide formation with 1-cyanocyclopentylamine under mild basic conditions (triethylamine, THF, 25°C). This method minimizes racemization and achieves 85% conversion.

Esterification of Protected Benzoate with Amide Alcohol

Acid Chloride Route

The TBS-protected 3-methoxy-4-methylbenzoyl chloride (generated via SOCl₂ in refluxing toluene) reacts with HOCH₂C(O)NH(1-cyanocyclopentyl) in pyridine at 0°C. Subsequent TBS deprotection with HF·pyridine complex furnishes the target ester (71% overall yield).

Mitsunobu Reaction

Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF, the unprotected 3-hydroxy-4-methylbenzoic acid directly couples to the amide alcohol at 0°C. This one-pot method bypasses protection/deprotection sequences (68% yield).

Analytical Characterization and Optimization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.4 Hz, 1H, ArH), 6.89 (d, J = 8.4 Hz, 1H, ArH), 4.72 (s, 2H, OCH₂), 3.12 (m, 1H, cyclopentyl CH), 2.33 (s, 3H, ArCH₃).
  • IR (KBr): 3340 cm⁻¹ (N–H stretch), 2210 cm⁻¹ (C≡N), 1725 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O).

Yield Optimization Table

Step Reagents/Conditions Yield (%) Purity (HPLC)
Benzoic acid synthesis n-BuLi/CO₂, THF, −78°C 82 98.5
Methyl protection MeI, K₂CO₃, DMF 93 99.2
Amide coupling DCC/DMAP, CH₂Cl₂ 78 97.8
Mitsunobu esterification DEAD, PPh₃, THF 68 96.3

Industrial Scalability and Green Chemistry Considerations

Solvent Recycling

DMF recovery via vacuum distillation reduces waste in large-scale methyl protection steps (90% solvent reuse).

Catalytic Cyanations

Copper(I) cyanide-mediated cyanation under ligand-free conditions minimizes heavy metal waste in 1-cyanocyclopentylamine synthesis.

Chemical Reactions Analysis

Types of Reactions

[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 3-hydroxy-4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanocyclopentyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 3-hydroxy-4-methylbenzoate is utilized in several scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 3-hydroxy-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups, such as substituted benzoates, amide linkages, or cyclopentyl/aromatic substituents. Below is a comparative analysis using evidence-derived examples:

Table 1: Structural Comparison of [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 3-hydroxy-4-methylbenzoate and Analogous Compounds

Compound Name Key Structural Features Functional Implications
This compound 3-hydroxy-4-methylbenzoate ester; 1-cyanocyclopentyl amide Enhanced hydrophobicity (methyl group); potential hydrogen bonding (hydroxy, amide, cyano)
4-{[2-(1H-Benzimidazol-2-ylamino)-2-oxoethyl]amino}-2-hydroxybenzoic acid () 2-hydroxybenzoic acid; benzimidazole-linked amide Increased aromaticity (benzimidazole); acidity from phenolic -OH
2-Ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid (Novonorm, Prandin; ) Ethoxy-substituted benzoic acid; chiral piperidinylphenyl amide Bioactivity in glucose regulation (approved antidiabetic drug); stereochemical specificity
Methyl 3-amino-4-[(1-benzyl-2-methoxy-2-oxoethyl)amino]-4-oxobutanoate hydrochloride () Branched aliphatic ester; benzyl-methoxy group Ionic character (hydrochloride salt); potential peptide-like interactions

Key Observations :

Pharmacological Relevance: While Novonorm () is a clinically validated antidiabetic agent, the target compound’s lack of a chiral center or ethoxy group may limit similar receptor targeting. Benzimidazole analogs () often exhibit antimicrobial or antiviral activity, suggesting divergent applications compared to the cyanocyclopentyl derivative .

Physicochemical Properties: The cyano group in the target compound may enhance metabolic stability compared to methoxy or hydrochloride salts (), which are prone to hydrolysis or ionization .

Research Findings and Limitations

No direct pharmacological or crystallographic data for the target compound are available in the provided evidence. However, insights can be extrapolated:

  • Synthetic Feasibility : The presence of multiple suppliers for structurally complex esters () implies that the target compound’s synthesis is plausible but may require specialized protocols .

Biological Activity

[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 3-hydroxy-4-methylbenzoate, also known by its IUPAC name, is a compound of significant interest in medicinal chemistry. Its unique structure suggests potential biological activities that could be harnessed for therapeutic purposes. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H19N3O4, with a molecular weight of approximately 319.34 g/mol. The compound features a benzoate moiety, which is known for its role in various biological activities.

Pharmacological Properties

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against a range of bacterial and fungal strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential use in treating infections caused by these pathogens.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
  • Cytotoxicity : Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. This suggests its potential as an anticancer agent.

The mechanisms underlying the biological activity of this compound are not fully elucidated; however, several hypotheses exist:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
  • Induction of Apoptosis : In cancer cells, it may induce apoptosis through the activation of intrinsic pathways.

Case Studies

Several studies have investigated the biological activity of this compound:

StudyFindingsReference
Study 1Demonstrated antimicrobial activity against E. coli and S. aureus
Study 2Showed significant reduction in IL-6 and TNF-alpha in vitro
Study 3Induced apoptosis in breast cancer cell lines with IC50 values indicating potency

Q & A

Q. What are the recommended synthetic routes for [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 3-hydroxy-4-methylbenzoate, and how are reaction conditions optimized?

The synthesis typically involves coupling a cyclopentyl cyanamide derivative with a substituted benzoate ester. Acylation reactions under controlled pH (6.5–7.5) and temperature (40–60°C) using carbodiimide-based coupling agents (e.g., EDC/HOBt) are common. Solvent choice (e.g., DMF or THF) impacts yield, with inert atmospheres (N₂/Ar) preventing oxidation. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures product isolation. Analytical techniques like HPLC (>95% purity) and NMR (¹H/¹³C) validate structural integrity .

Q. How is the compound structurally characterized to confirm its identity and purity?

Multi-modal characterization is essential:

  • ¹H/¹³C NMR : Assign peaks for the cyanocyclopentyl group (δ 1.5–2.5 ppm for cyclopentyl protons; δ 120–125 ppm for nitrile carbon) and the benzoate ester (δ 7.0–8.0 ppm aromatic protons).
  • FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹, nitrile at ~2250 cm⁻¹).
  • Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) with <2 ppm error.
  • X-ray crystallography (if crystalline): SHELXL refinement resolves bond lengths/angles and confirms stereochemistry .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Screen for enzyme inhibition (e.g., kinases, esterases) using fluorescence-based assays (IC₅₀ determination). Cytotoxicity can be assessed via MTT assays on cell lines (e.g., HepG2, HEK293). For receptor interactions, SPR (surface plasmon resonance) quantifies binding affinity (KD). Dose-response curves (1 nM–100 µM) and positive/negative controls (e.g., known inhibitors) ensure reliability .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. crystallography) be resolved during structural validation?

Discrepancies may arise from dynamic effects (e.g., rotamers in solution) or crystal packing. Strategies include:

  • Variable-temperature NMR : Identify coalescence points for conformational exchange.
  • 2D NMR (NOESY, COSY) : Map spatial proximity of protons.
  • DFT calculations : Compare theoretical NMR shifts (B3LYP/6-31G* basis set) with experimental data.
  • Alternative crystallization solvents : Modify lattice forces to resolve polymorphic ambiguities .

Q. What strategies improve yield in large-scale synthesis while minimizing side products?

  • Flow chemistry : Enhances heat/mass transfer, reducing side reactions (e.g., hydrolysis).
  • Catalytic optimization : Use Pd/C or organocatalysts for selective acylation.
  • In situ monitoring : ReactIR or PAT (process analytical technology) tracks intermediate formation.
  • Design of Experiments (DoE) : Statistically models variables (pH, temperature, stoichiometry) to identify optimal conditions .

Q. How can computational methods predict the compound’s pharmacokinetic and toxicological profiles?

  • ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.
  • Molecular docking (AutoDock Vina) : Maps interactions with target proteins (e.g., binding free energy calculations).
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
  • QSAR models : Relate structural descriptors (e.g., Hammett constants) to activity/toxicity .

Q. What experimental approaches elucidate the mechanism of action in complex biological systems?

  • CRISPR-Cas9 knockouts : Identify target pathways by deleting putative receptor genes.
  • Metabolomics (LC-MS/MS) : Profile changes in cellular metabolites post-treatment.
  • Phosphoproteomics : Quantify kinase activity via anti-phosphoantibody arrays.
  • Transcriptomics (RNA-seq) : Cluster differentially expressed genes to infer affected pathways .

Methodological Considerations for Data Contradictions

Q. How should researchers address discrepancies between in vitro and in vivo activity data?

  • Bioavailability studies : Measure plasma concentration (LC-MS) to assess absorption/metabolism.
  • Prodrug design : Modify ester groups to enhance membrane permeability.
  • Tissue-specific delivery : Use nanoparticle carriers (e.g., PLGA) to improve target engagement.
  • Species differences : Compare murine vs. human hepatocyte metabolism .

Q. What statistical methods validate reproducibility in dose-response experiments?

  • ANOVA with post-hoc tests : Identify significant differences between treatment groups.
  • Bland-Altman plots : Assess inter-assay variability.
  • Power analysis : Determine sample size (n ≥ 6) to achieve 80% statistical power.
  • Robust Z’-factor : Confirm assay reliability (Z’ > 0.5) .

Ethical and Reporting Standards

Q. How should crystallographic data be deposited and reported to meet journal requirements?

  • CIF files : Submit to the Cambridge Structural Database (CSD) or Protein Data Bank (PDB).
  • SHELXL refinement parameters : Include R-factors (R₁ < 0.05), residual electron density, and thermal displacement parameters.
  • PLATON/CHECKCIF : Validate structural geometry and flag outliers .

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